molecular formula C10H10F2O3 B13312270 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid

2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid

Cat. No.: B13312270
M. Wt: 216.18 g/mol
InChI Key: BPDAFLZIJBTZQY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 4-methoxy-2-methylbenzyl chloride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, and requires careful temperature control to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-2-(4-methoxy-2-methylphenyl)ketone, while reduction could produce 2,2-difluoro-2-(4-methoxy-2-methylphenyl)ethanol.

Scientific Research Applications

2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
  • 2,2-Difluoro-2-(4-methylphenyl)acetic acid
  • 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)propanoic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid is unique due to the combined presence of methoxy and methyl groups on the phenyl ring. This structural feature may influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2,2-difluoro-2-(4-methoxy-2-methylphenyl)acetic acid

InChI

InChI=1S/C10H10F2O3/c1-6-5-7(15-2)3-4-8(6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

BPDAFLZIJBTZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)(F)F

Origin of Product

United States

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